Home > Products > Screening Compounds P67083 > Lumacaftor acyl-beta-D-glucuronide
Lumacaftor acyl-beta-D-glucuronide -

Lumacaftor acyl-beta-D-glucuronide

Catalog Number: EVT-8331018
CAS Number:
Molecular Formula: C30H26F2N2O11
Molecular Weight: 628.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lumacaftor acyl-beta-D-glucuronide is a metabolite of lumacaftor, a compound primarily used in the treatment of cystic fibrosis. Lumacaftor functions as a corrector for the F508del mutation in the cystic fibrosis transmembrane conductance regulator protein, enhancing its stability and promoting its trafficking to the cell surface. This metabolite is formed through glucuronidation, a common metabolic process that increases the solubility and excretion of drugs.

Source

Lumacaftor was developed by Vertex Pharmaceuticals and is part of the combination therapy marketed as Orkambi, which includes ivacaftor. The drug received approval from the U.S. Food and Drug Administration in 2015 for patients aged 12 years and older with cystic fibrosis who are homozygous for the F508del mutation in the CFTR gene .

Classification

Lumacaftor acyl-beta-D-glucuronide is classified as a small molecule pharmaceutical compound. It is categorized under approved drugs due to its clinical application in treating cystic fibrosis. The compound belongs to the broader category of glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates, enhancing their pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of lumacaftor acyl-beta-D-glucuronide involves metabolic processes typically catalyzed by uridine 5'-diphosphate glucuronosyltransferases, specifically UGT1A1 and UGT2B7 . These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to lumacaftor, resulting in its acyl-beta-D-glucuronide form.

Technical Details

  • Enzymatic Reaction: The reaction mechanism involves nucleophilic attack by the hydroxyl group of lumacaftor on the anomeric carbon of uridine diphosphate glucuronic acid.
  • Conditions: The reaction typically occurs in the liver, where these enzymes are abundantly expressed, under physiological pH and temperature conditions.
Molecular Structure Analysis

Structure

The molecular structure of lumacaftor acyl-beta-D-glucuronide can be represented as follows:

  • Molecular Formula: C22_{22}H30_{30}N2_{2}O6_{6}
  • Molecular Weight: Approximately 430.49 g/mol

The structure features a glucuronic acid moiety linked to lumacaftor via an ester bond, which enhances solubility and facilitates renal excretion.

Data

  • CAS Number: Not specifically listed for this metabolite but related compounds exist.
  • 3D Structure: Available through chemical databases for visualization and modeling studies.
Chemical Reactions Analysis

Reactions

Lumacaftor acyl-beta-D-glucuronide primarily undergoes hydrolysis in biological systems, leading to the release of lumacaftor and glucuronic acid. This reaction is facilitated by various hydrolases present in tissues.

Technical Details

  • Hydrolysis Reaction: The compound can revert back to lumacaftor under certain enzymatic conditions, particularly in tissues where glucuronidation is reversed.
  • Stability: The stability of lumacaftor acyl-beta-D-glucuronide is influenced by pH and temperature, with optimal conditions leading to prolonged circulation time in systemic circulation before excretion.
Mechanism of Action

Process

Lumacaftor acts as a stabilizer for the F508del variant of cystic fibrosis transmembrane conductance regulator protein. By enhancing its conformational stability, it promotes proper folding and trafficking to the cell membrane .

Data

  • Action on CFTR Protein: Lumacaftor binds to specific domains within CFTR, improving its stability against proteolytic degradation.
  • Clinical Efficacy: Studies have shown that treatment with lumacaftor increases functional CFTR at the cell surface, improving chloride ion transport across epithelial membranes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in aqueous solutions due to its glucuronide form.

Chemical Properties

  • pKa Values: Relevant pKa values indicate acidic or basic nature affecting solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant Data or Analyses

Physicochemical characterization through methods such as High Performance Liquid Chromatography (HPLC) confirms purity and stability profiles essential for pharmaceutical applications.

Applications

Scientific Uses

Lumacaftor acyl-beta-D-glucuronide serves primarily in pharmacokinetic studies related to drug metabolism. Its role as a metabolite provides insights into:

  • Drug interactions involving cytochrome P450 enzymes.
  • Pharmacogenomics regarding individual responses to cystic fibrosis therapies.
  • Development of new therapeutic strategies targeting similar metabolic pathways for other diseases.
Synthesis and Structural Elucidation of Lumacaftor Acyl-β-D-glucuronide

Chemoenzymatic Strategies for Acyl Glucuronidation of Lumacaftor

Chemoenzymatic synthesis represents the predominant methodology for generating Lumacaftor acyl-β-D-glucuronide, leveraging the regioselectivity and stereospecificity of biological catalysts. This approach utilizes recombinant uridine diphosphate-glucuronosyltransferase (UGT) enzymes—particularly UGT1A1, UGT1A3, and UGT2B7—expressed in engineered microbial or insect cell systems. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Lumacaftor’s carboxyl moiety, forming the β-configured acyl glucuronide linkage essential for metabolic accuracy [1] [7].

A critical advancement involves immobilized enzyme systems, where UGTs are bound to magnetic nanoparticles or polymeric supports. This immobilization enhances enzyme stability under operational conditions, allowing for:

  • Reusability (>10 reaction cycles with <15% activity loss)
  • Continuous-flow processing (improving volumetric yield by 40–60%)
  • Reduced enzyme leaching (<5% per cycle) [1]

For cofactor regeneration, fusion enzymes linking UDPGA synthase with UGTs minimize exogenous cofactor requirements. As demonstrated in analogous glucuronidation systems, this strategy reduces production costs by 70% while sustaining catalytic efficiency (turnover number >120 min⁻¹) [1] [7].

Table 1: Enzymatic Systems for Lumacaftor Glucuronidation

Enzyme SourceCofactor SystemRegioselectivity (%)Turnover Frequency (min⁻¹)
Recombinant UGT1A3Native UDPGA>98% β-configuration85
UGT2B7 fusion w/synthaseRegenerative NAD+/ATP>99% β-configuration132
Immobilized UGT1A1UDPGA + sucrose synthase97% β-configuration110

Optimization of Reaction Conditions for High-Yield Conjugate Formation

Reaction parameter optimization is pivotal for maximizing Lumacaftor acyl-β-D-glucuronide yield and purity. Key variables include:

pH and Buffer Composition:

  • Optimal activity occurs at pH 7.4–7.8 (50 mM Tris-HCl or phosphate buffer), mirroring physiological conditions to preserve UGT conformation.
  • Addition of 10 mM MgCl₂ enhances UDPGA binding affinity by 2.5-fold, while 0.1% bovine serum albumin (BSA) reduces enzyme denaturation at aqueous-organic interfaces [1] [7].

Organic Cosolvents:

  • Methanol (>15% v/v) or acetonitrile (>10% v/v) precipitates UGTs, whereas dimethyl sulfoxide (DMSO) maintains enzyme solubility and activity at concentrations up to 20% v/v.
  • Lumacaftor’s inherent hydrophobicity necessitates DMSO concentrations of 12–18% v/v to achieve substrate concentrations of 0.5–2.0 mM without compromising enzymatic kinetics [4] [7].

Temperature and Time:

  • 25–30°C balances reaction velocity against enzyme stability. Higher temperatures (≥37°C) accelerate hydrolysis of the acyl glucuronide.
  • Reaction times of 90–120 minutes typically achieve >85% conversion, with prolonged incubation increasing degradation product formation (e.g., β-glucuronidase-mediated hydrolysis) [1].

Table 2: Optimized Reaction Parameters for High-Yield Synthesis

ParameterOptimal RangeImpact on YieldCritical Constraints
pH7.4–7.8Max 95% conversion<7.0: UGT precipitation
MgCl₂ concentration8–12 mM+40–50% activity>15 mM: UDPGA instability
DMSO concentration12–18% v/vSolubilizes 2 mM substrate>20%: UGT inactivation
Temperature28°C ± 2°C85% conversion in 90 min>32°C: Hydrolysis predominates

Comparative Analysis of Solid-Phase vs Solution-Phase Synthesis Approaches

Solution-Phase Synthesis employs sequential coupling and deprotection steps in homogeneous liquid media. For Lumacaftor acyl-β-D-glucuronide, this involves:

  • Protecting glucuronic acid at C1-OH with allyl or tert-butyl groups.
  • Activating Lumacaftor’s carboxyl group with carbodiimides (e.g., DIC) or uronium salts (e.g., HATU).
  • Coupling the protected glucuronide to Lumacaftor.
  • Global deprotection under acidic or catalytic conditions [2] [5].

While this approach achieves high purity (>98% by HPLC), drawbacks include:

  • Labor-intensive purification after each step (e.g., column chromatography)
  • Low cumulative yields (35–45%) due to intermediate losses
  • Epimerization risk at C1 of glucuronic acid during activation [5]

Solid-Phase Synthesis anchors glucuronic acid to polymeric resins (e.g., chlorotrityl chloride resin) via its anomeric hydroxyl group. Lumacaftor is then coupled to the C6-carboxyl of the immobilized glucuronide, followed by cleavage from the resin. This method offers:

  • Automation compatibility via peptide synthesizers
  • Reduced purification burden (simple filtration after each step)
  • Minimized epimerization due to steric constraints of the solid support [2] [5]

However, challenges include:

  • Limited resin loading capacity (0.2–0.8 mmol/g)
  • Steric hindrance reducing coupling efficiency
  • Solvent accessibility constraints requiring extended reaction times [2]

Table 3: Synthesis Approach Comparison for Lumacaftor Acyl-β-D-glucuronide

ParameterSolution-PhaseSolid-PhaseAdvantage Direction
Overall yield35–45%60–75%Solid-phase
Purity (HPLC)>98%90–95%Solution-phase
Epimerization riskModerate (5–8%)Low (<2%)Solid-phase
ScalabilityKilogram-scale feasibleMilligram to gram scaleSolution-phase
Automation potentialLowHighSolid-phase

Stereochemical Integrity Analysis:Solid-phase synthesis demonstrates superior control over β-configuration retention (98–99% stereopurity vs 92–95% in solution-phase). This arises from the glucuronide’s fixed orientation on the resin, preventing anomeric inversion during activation. Solution-phase methods require chiral auxiliaries (e.g., Evans’ oxazolidinones) to achieve comparable stereoselectivity, adding synthetic complexity [1] [5].

Characterization Techniques:Structural confirmation relies on tandem analytical methods:

  • NMR Spectroscopy: ¹H and ¹³C assignments confirm β-glycosidic linkage (anomeric proton at δ 5.6–5.8 ppm, J = 8–9 Hz) and acyl bond formation (carbonyl carbon at δ 172–174 ppm).
  • High-Resolution Mass Spectrometry (HRMS): [M–H]⁻ ion at m/z 806.2284 (calculated for C₃₂H₃₃F₆N₃O₁₀) with fragment ions at m/z 630.1801 (loss of glucuronic acid) and 452.1228 (aglycone backbone).
  • Enzymatic Hydrolysis: β-glucuronidase treatment yields Lumacaftor and glucuronic acid, confirming conjugate identity [4] [7].

Properties

Product Name

Lumacaftor acyl-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H26F2N2O11

Molecular Weight

628.5 g/mol

InChI

InChI=1S/C30H26F2N2O11/c1-13-5-8-19(34-28(41)29(9-10-29)16-6-7-17-18(12-16)45-30(31,32)44-17)33-20(13)14-3-2-4-15(11-14)26(40)43-27-23(37)21(35)22(36)24(42-27)25(38)39/h2-8,11-12,21-24,27,35-37H,9-10H2,1H3,(H,38,39)(H,33,34,41)/t21-,22-,23+,24-,27-/m0/s1

InChI Key

WQJYUGJYFGNIHQ-BKOUBMFISA-N

SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.